molecular formula C23H20F4N2O4 B11152095 1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine

1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine

Cat. No.: B11152095
M. Wt: 464.4 g/mol
InChI Key: JCYFHZMUVYAMID-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine is a complex organic compound that features a combination of fluorinated aromatic rings, a furan ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine typically involves multiple steps:

    Formation of the 4-Fluorophenyl Intermediate:

    Synthesis of the Trifluoromethoxyphenoxy Intermediate:

    Coupling with Furoyl Group: The furoyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-4-(2-furoyl)piperazine: Lacks the trifluoromethoxyphenoxy group, which might affect its reactivity and applications.

    1-(4-Fluorophenyl)-4-(5-{[4-methoxyphenoxy]methyl}-2-furoyl)piperazine: Similar structure but with a methoxy group instead of a trifluoromethoxy group, which could influence its chemical properties and biological activity.

Uniqueness

1-(4-Fluorophenyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine is unique due to the presence of both fluorinated and trifluoromethoxy groups, which can enhance its stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H20F4N2O4

Molecular Weight

464.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone

InChI

InChI=1S/C23H20F4N2O4/c24-16-1-3-17(4-2-16)28-11-13-29(14-12-28)22(30)21-10-9-20(32-21)15-31-18-5-7-19(8-6-18)33-23(25,26)27/h1-10H,11-15H2

InChI Key

JCYFHZMUVYAMID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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